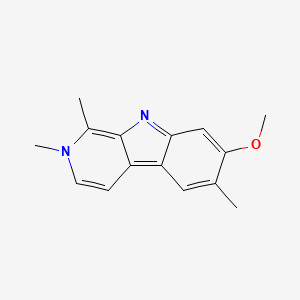
7-Methoxy-1,2,6-trimethyl-2H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-1,2,6-trimethyl-2H-beta-carboline is a heterocyclic compound belonging to the beta-carboline family Beta-carbolines are known for their diverse biological activities and are found in various natural products
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,6-trimethyl-2H-beta-carboline typically involves the electrocyclic cyclization of 3-nitrovinylindoles. This process can be initiated using microwave irradiation of butanolic solutions of 3-nitrovinylindoles or through the Boc protection of indolic nitrogen, which is removed during the reaction . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under reflux in methanesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave-assisted synthesis can be particularly advantageous due to its efficiency and reduced reaction times.
化学反応の分析
Types of Reactions: 7-Methoxy-1,2,6-trimethyl-2H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-Methoxy-1,2,6-trimethyl-2H-beta-carboline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 7-Methoxy-1,2,6-trimethyl-2H-beta-carboline involves its interaction with various molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or interact with neurotransmitter receptors, providing neuroprotective effects .
類似化合物との比較
- 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- 7-Methoxy-6-(1,2,3-trihydroxy-3-methylbutyl)-2H-chromen-2-one
Comparison: While these compounds share some structural similarities, 7-Methoxy-1,2,6-trimethyl-2H-beta-carboline is unique due to its beta-carboline core, which imparts distinct biological activities.
特性
CAS番号 |
143502-38-9 |
|---|---|
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC名 |
7-methoxy-1,2,6-trimethylpyrido[3,4-b]indole |
InChI |
InChI=1S/C15H16N2O/c1-9-7-12-11-5-6-17(3)10(2)15(11)16-13(12)8-14(9)18-4/h5-8H,1-4H3 |
InChIキー |
PFGYDMZRQZEPGO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C3C=CN(C(=C3N=C2C=C1OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]-](/img/structure/B12565892.png)
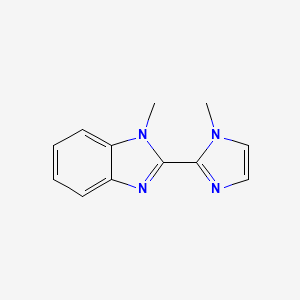
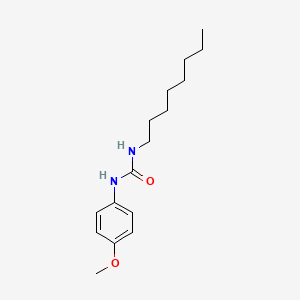
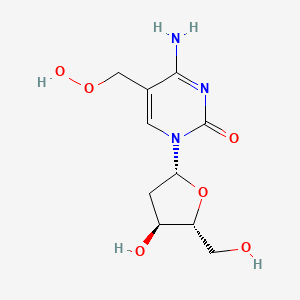
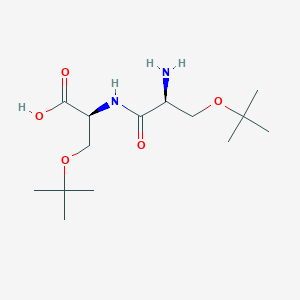
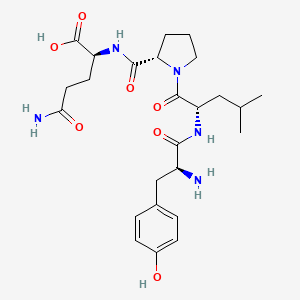
![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
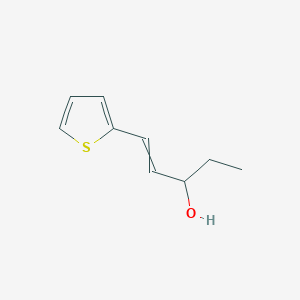
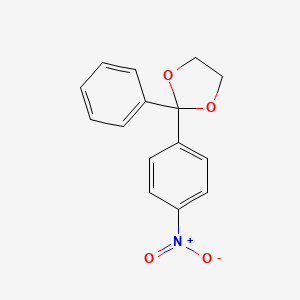
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
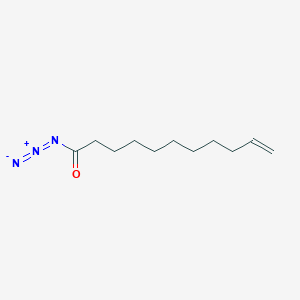
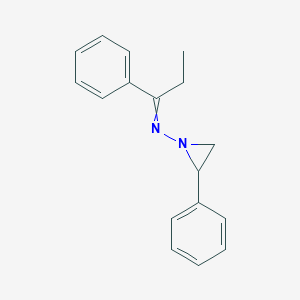
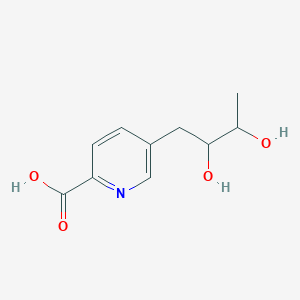
![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
